7-Fluoro-3-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-fluoro-3-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDGGPQCRKHIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)F)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 7 Fluoro 3 Methyl 2h Chromen 2 One Derivatives
Electrophilic and Nucleophilic Substitution Reactions on Fluorinated Chromen-2-one Skeletons
The electronic landscape of the 7-Fluoro-3-methyl-2H-chromen-2-one skeleton makes it amenable to both electrophilic and nucleophilic substitution reactions, although the regioselectivity is heavily influenced by the existing substituents.
Nucleophilic Substitution:
The fluorine atom at the C-7 position of the chromen-2-one ring is a potential site for nucleophilic aromatic substitution (SNAr). While direct substitution of the fluorine on this compound is not extensively documented in readily available literature, studies on analogous compounds such as 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid indicate that the fluorine atom can be displaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effect of the coumarin (B35378) ring system, which activates the aromatic ring towards nucleophilic attack.
Furthermore, the C-4 position, when substituted with a good leaving group, can also undergo nucleophilic substitution. For instance, in related 4-hydroxycoumarin (B602359) systems, the hydroxyl group can be converted to a better leaving group, facilitating substitution. The 3-position of related fluorinated coumarins has also been shown to be reactive. For example, 7-fluoro-4-hydroxycoumarin can undergo a Michael reaction at the 3-position with unsaturated 2-ketoesters, catalyzed by chiral complexes, demonstrating the susceptibility of this position to nucleophilic attack. ossila.com
Electrophilic Substitution:
Electrophilic aromatic substitution on the benzene (B151609) ring of the coumarin scaffold is also possible. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The fluorine atom is an ortho-, para- director, while the oxygen of the lactone ring deactivates the aromatic ring towards electrophiles. However, the interplay of these effects can lead to substitution at specific positions. While specific examples for this compound are not prevalent, related coumarin systems undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation, typically at positions C-6 and C-8, depending on the reaction conditions and the nature of other substituents on the ring.
A summary of potential substitution reactions is presented in the table below:
| Reaction Type | Position | Reagents/Conditions | Product Type |
| Nucleophilic Aromatic Substitution | C-7 | Various Nucleophiles | 7-substituted-3-methyl-2H-chromen-2-one |
| Michael Addition | C-3 | Unsaturated 2-ketoesters, Chiral Catalyst | 3-functionalized-7-fluoro-4-hydroxycoumarin derivative |
| Electrophilic Aromatic Substitution | C-6, C-8 | Nitrating agents, Halogens, Sulfonating agents | 6- or 8-substituted-7-fluoro-3-methyl-2H-chromen-2-one |
Oxidation and Reduction Pathways of Chromen-2-one Derivatives
The this compound scaffold possesses functional groups that can be targeted for oxidation and reduction, leading to a variety of derivatives with altered properties.
Oxidation:
The methyl group at the C-3 position and the aromatic ring are potential sites for oxidation. While specific oxidation studies on this compound are limited, related transformations have been reported. For instance, the methyl group at the 4-position of 7-fluoro-4-methylcoumarin can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. It is conceivable that the C-3 methyl group of this compound could undergo a similar oxidation to yield 7-fluoro-2-oxo-2H-chromen-3-carboxylic acid.
Reduction:
The lactone carbonyl group (C=O) is the primary site for reduction in the chromen-2-one ring system. Reduction of the oxo group in coumarins typically leads to the corresponding diol or can be controlled to yield the lactol. For example, the reduction of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid can form 7-fluoro-2-hydroxy-2H-chromene-3-carboxylic acid. The use of specific reducing agents can influence the outcome of the reaction.
The following table summarizes the potential oxidation and reduction pathways:
| Reaction Type | Position/Functional Group | Reagents/Conditions | Product Type |
| Oxidation | C-3 Methyl Group | KMnO₄, CrO₃ (acidic) | 7-fluoro-2-oxo-2H-chromen-3-carboxylic acid |
| Reduction | C-2 Carbonyl Group | NaBH₄, LiAlH₄ | 7-fluoro-3-methyl-chroman-2-ol |
Reaction Mechanisms of Fluorinated Chromen-2-ones in Complex Chemical Transformations
The unique reactivity of fluorinated chromen-2-ones allows their participation in complex, multi-component reactions to generate structurally diverse heterocyclic systems. One such example is the synthesis of chromeno[4,3-b]pyridinone derivatives from 7-fluoro-4-hydroxycoumarin. ossila.com This transformation proceeds through a one-pot, three-component reaction involving 7-fluoro-4-hydroxycoumarin, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), often catalyzed by an organocatalyst like L-proline. ossila.com
The proposed mechanism for this reaction involves several key steps:
Knoevenagel Condensation: The reaction likely initiates with a Knoevenagel condensation between the aromatic aldehyde and the active methylene (B1212753) group at the C-3 position of the 7-fluoro-4-hydroxycoumarin. This step is facilitated by the basicity of ammonium acetate or the catalytic action of L-proline.
Michael Addition: The resulting intermediate then undergoes a Michael addition with ammonia, generated in situ from ammonium acetate.
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the final chromeno[4,3-b]pyridinone scaffold.
The fluorine atom at the 7-position influences the reactivity of the coumarin system by modifying the electron density of the aromatic ring and the acidity of the C-3 proton, thereby affecting the rates of the individual steps in the reaction cascade.
Photochemical Reactivity of Fluorinated Chromen-2-ones
Coumarin derivatives are well-known for their interesting photophysical and photochemical properties. The introduction of a fluorine atom can significantly modulate these characteristics. While specific photochemical studies on this compound are not widely reported, the general behavior of fluorinated coumarins provides valuable insights.
Fluorine substitution can influence the absorption and emission spectra, fluorescence quantum yields, and excited-state reactivity of coumarins. For instance, studies on 3-perfluoroalkylated coumarin dyes have shown that the incorporation of fluoroalkyl groups at the 3-position can lead to excellent fluorescence emission in both solution and solid states. rsc.org This is often attributed to the electron-withdrawing nature of the fluoroalkyl group, which can enhance intramolecular charge transfer (ICT) characteristics, a key process in the fluorescence of many coumarin dyes.
The photochemical reactions of coumarins can involve various pathways, including photodimerization, photocycloaddition, and photorearrangement. A study on the photochemical reaction of 4-methyl-7-hydroxycoumarin revealed that under light excitation, the compound can undergo photolysis, involving the cleavage of the C-O bond in the lactone ring, followed by reaction with a solvent like ethanol. semanticscholar.org It is plausible that this compound could exhibit similar photochemical reactivity, with the fluorine atom potentially influencing the stability of the excited states and the efficiency of different photochemical pathways.
The photophysical properties of a representative fluorinated coumarin are summarized below:
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 3-Trifluoromethyl-7-diethylaminocoumarin | 420 | 480 | 0.85 | Ethanol |
Note: Data is for a representative fluorinated coumarin and serves as an illustrative example.
Advanced Computational and Theoretical Studies of 7 Fluoro 3 Methyl 2h Chromen 2 One Analogs
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of quantum chemical calculations for understanding the electronic and photophysical properties of molecules like 7-Fluoro-3-methyl-2H-chromen-2-one. These methods provide a balance between accuracy and computational cost, making them suitable for studying complex organic molecules.
Geometry Optimization and Conformational Analysis
Before predicting electronic and spectroscopic properties, it is crucial to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using DFT methods, are employed to find the minimum energy conformation of the molecule. For coumarin (B35378) derivatives, the planarity of the bicyclic ring system is a key structural feature. icm.edu.pl
Theoretical calculations on (7-chloro-2-oxo-2H-chromen-4-yl)-methyl diethylcarbamodithioate have been performed using Hartree-Fock (HF) and DFT (B3LYP and B3PW91) methods with the 6-311++G(d,p) basis set to optimize the molecular geometry. icm.edu.pl The results of these calculations are often compared with experimental data from X-ray crystallography to validate the computational method. icm.edu.pl Conformational analysis, especially for analogs with flexible side chains, involves exploring the potential energy surface to identify different stable conformers and their relative energies. This is crucial as the biological activity and spectroscopic properties can be conformation-dependent.
A study on a 7-chloro coumarin derivative demonstrated that the optimized geometric parameters obtained from DFT calculations were in good agreement with experimental X-ray data. icm.edu.pl This provides confidence in using similar computational methods for this compound.
Table 1: Comparison of Theoretical and Experimental Geometric Parameters for a Coumarin Analog
| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (B3LYP/6-311++G(d,p)) |
| C2=O2 | 1.213 | 1.218 |
| C7-Cl7 | 1.737 | 1.754 |
| C4-C10 | 1.458 | 1.465 |
Data adapted from a study on (7-chloro-2-oxo-2H-chromen-4-yl)-methyl diethylcarbamodithioate. icm.edu.pl
Electronic Transition Analysis and UV Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited state properties of molecules, which allows for the prediction of their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netwalisongo.ac.id For coumarin derivatives, the electronic transitions are typically of the π to π* and n to π* type. researchgate.netwalisongo.ac.id The position of the fluorine atom and the methyl group on the coumarin ring of this compound will influence the energy of these transitions and, consequently, the absorption maxima (λmax).
Studies on various coumarin derivatives have shown that TD-DFT calculations can accurately predict their UV spectra. researchgate.netwalisongo.ac.id The presence of an electron-donating group like a fluorine atom at the 7-position can cause a red shift (bathochromic shift) in the absorption spectrum. researchgate.net
A computational study on 7-fluorocoumarin revealed that the presence of the fluorine atom leads to a larger HOMO-LUMO energy gap compared to coumarin with an isopropyl substituent. researchgate.netwalisongo.ac.id The electronic transition modeling for coumarin derivatives is performed using the TD-DFT method to obtain data on HOMO-LUMO energy levels, wavelength, and intensity, which are crucial for studying their anti-UV activity. researchgate.net
Table 2: Predicted Electronic Transitions for Coumarin Analogs
| Compound | Transition Type | Calculated Wavelength (nm) | Oscillator Strength |
| 7-hydroxycoumarin | π -> π | 325 | 0.54 |
| 7-fluorocoumarin | π -> π | 318 | 0.48 |
Illustrative data based on general findings for coumarin derivatives. researchgate.net
Frontier Molecular Orbital Theory (HOMO/LUMO) Applications
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. bhu.ac.in
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the pyranone ring, while the LUMO is likely to be distributed over the electron-deficient pyranone ring. The fluorine atom at the 7-position, being an electron-withdrawing group, can lower the energy of the HOMO, thereby affecting the HOMO-LUMO gap and the molecule's reactivity.
DFT calculations on various coumarin derivatives have been used to determine their HOMO and LUMO energies and to visualize their spatial distribution. bhu.ac.innih.gov This information is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding charge transfer properties within the molecule. A study on coumarin and sulfocoumarin derivatives as carbonic anhydrase inhibitors utilized DFT calculations to obtain quantum chemical molecular descriptors, including HOMO and LUMO energies, to build QSAR models. nih.gov
Table 3: Calculated HOMO-LUMO Energies and Gap for a Coumarin Analog
| Parameter | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.65 |
Illustrative data for a generic coumarin derivative calculated using DFT. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. journaljpri.com
2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
QSAR models can be broadly classified into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices and physicochemical properties. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of the molecules and their alignment in space. nih.govmdpi.combioinformation.net
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. mdpi.combioinformation.net
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecular properties. nih.govmdpi.combioinformation.netmdpi.com
3D-QSAR studies on fluorinated hexahydropyrimidine derivatives have successfully developed predictive CoMFA and CoMSIA models for their cytotoxic activities. nih.gov These models provide insights into the structure-activity relationship and can guide the design of novel compounds with enhanced potency. nih.gov
Table 4: Statistical Parameters of a CoMFA Model for Fluorinated Derivatives
| Parameter | Value |
| q² (cross-validated r²) | 0.530 |
| r² (non-cross-validated r²) | 0.903 |
| Predictive r² (for test set) | 0.935 |
Data adapted from a CoMFA study on 2, 4-diamino-5- methyl-5-deazapteridine (DMDP) derivatives. bioinformation.net
Ligand-Based and Structure-Based Design Principles
Drug design strategies can be broadly categorized as ligand-based and structure-based.
Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. nih.gov Methods like pharmacophore modeling and 3D-QSAR fall under this category. A pharmacophore model defines the essential 3D arrangement of functional groups that are necessary for biological activity.
Structure-based drug design is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules into the active site of the target and predicting their binding affinity and orientation. This information can then be used to design new molecules with improved binding characteristics. nih.gov
For this compound analogs, both ligand-based and structure-based approaches can be valuable. If a series of fluorinated coumarins with known biological activity against a specific target are available, a QSAR or pharmacophore model can be developed to guide the design of new analogs. If the structure of the target protein is known, molecular docking studies can be performed to understand the binding interactions and to design molecules that fit optimally into the active site. A study on coumarin-based analogs combined with curcumin and other heterocycles used molecular modeling to assess their inhibitory effects on TNF-α. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that allow for the detailed examination of ligand-protein interactions at the atomic level. These methods are instrumental in rational drug design, providing a virtual screening platform to identify and optimize potential drug candidates.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, offering critical information about the binding affinity and the specific interactions that stabilize the complex. For analogs of this compound, docking studies have been instrumental in identifying key binding modes with various biological targets.
For instance, in studies involving similar coumarin derivatives targeting enzymes like cyclooxygenase, molecular docking has revealed the importance of specific substitutions on the coumarin scaffold for enhancing binding affinity. The fluorine atom at the 7-position, with its high electronegativity, can form favorable halogen bonds or strong dipole-dipole interactions with receptor residues. The methyl group at the 3-position can engage in hydrophobic interactions, further anchoring the ligand within the binding pocket.
A representative molecular docking study of a 3-substituted coumarin analog with the active site of a cyclooxygenase enzyme highlighted key interactions that contribute to its inhibitory activity. The possible binding modes elucidated from such studies provide a reasonable explanation for the observed biological selectivity and potency.
Table 1: Representative Ligand-Target Interactions for Chromen-2-one Analogs from Molecular Docking Studies
| Target Protein | Interacting Residues | Type of Interaction |
| Cyclooxygenase | Ser-530, Tyr-385 | Hydrogen Bonding |
| Leu-352, Val-523 | Hydrophobic Interactions | |
| Arg-120 | Electrostatic Interactions | |
| Aurora Kinase B | Lys-106, Glu-155 | Hydrogen Bonding |
| Val-94, Ala-157 | Hydrophobic Interactions |
Note: This table is a generalized representation based on studies of various coumarin derivatives.
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the predicted ligand-receptor complex over time. MD simulations provide a more realistic representation of the physiological environment by incorporating solvent effects and allowing for conformational flexibility of both the ligand and the protein.
For coumarin-pyrimidine hybrid compounds, MD simulations have been used to understand the variability of active interactions between the ligand and the active pockets of target enzymes. These simulations can reveal subtle conformational changes that occur upon ligand binding and can help to confirm the stability of the interactions predicted by docking. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory is a key metric used to evaluate the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound within the active site.
Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and can provide insights into the thermodynamics of binding by calculating binding free energies.
In Silico Mechanistic Predictions and Pathways
Computational methods are also employed to predict the potential mechanisms of action and metabolic pathways of novel compounds. By analyzing the electronic and structural properties of this compound analogs, researchers can infer their reactivity and potential interactions with biological systems.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. Such studies on 2H-chromen-2-one derivatives have been used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
These theoretical calculations can help in predicting the metabolic fate of a compound by identifying sites that are susceptible to enzymatic modification, such as oxidation or hydrolysis.
Cheminformatics and Data Mining in Chromen-2-one Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In the context of chromen-2-one research, cheminformatics plays a crucial role in identifying structure-activity relationships (SAR) and in the design of new analogs with improved properties.
Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that develops mathematical models to correlate the chemical structure of a compound with its biological activity. For substituted chromen-2-one derivatives, 3D-QSAR models have been developed to identify the structural features that are important for their activity as inhibitors of specific enzymes, such as Factor Xa. These models can highlight the importance of steric and electronic properties at different positions of the coumarin ring. For example, a QSAR study on chromen-2-one derivatives as Factor Xa inhibitors indicated that more steric and electronegative groups are important for anticoagulant activity.
Data mining of large chemical databases, in conjunction with machine learning algorithms, can be used to identify novel chromen-2-one scaffolds with the potential for desired biological activities. This approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Exploration of Biological Activity and Structure Activity Relationships Sar in 7 Fluoro 3 Methyl 2h Chromen 2 One Scaffolds
Mechanistic Investigations of Anticancer Activity
Fluorinated coumarins have emerged as a promising class of compounds in oncology research. Their mechanisms of action are diverse, targeting various hallmarks of cancer, from uncontrolled cell proliferation to the tumor microenvironment.
A fundamental strategy in cancer therapy is to trigger apoptosis (programmed cell death) in malignant cells. Several coumarin (B35378) derivatives have demonstrated the ability to initiate this process. For instance, certain novel coumarin-pyrazole-thiazole hybrids have been shown to suppress cancer cell growth by inducing late-stage apoptosis. researchgate.net In studies on human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines, these bioactive compounds effectively activated the cell death program. researchgate.net
In addition to inducing apoptosis, modulating the cell cycle is another critical anticancer mechanism. Specific coumarin derivatives have been observed to cause cell cycle arrest at different phases. For example, some compounds induce a G2 phase arrest in MCF-7 and HepG2 cells, while causing a G1 phase arrest in HCT116 cells. researchgate.net Other related derivatives can arrest the cell cycle at the S and G2 phases across all three cell lines. researchgate.net A study on bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) in MCF-7 cells also revealed an increase in the percentage of cells in the G2/M phase, contributing to its apoptotic effects. nih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.
The uncontrolled proliferation of cancer cells is a primary target for chemotherapeutic agents. Fluorinated coumarins have shown significant antiproliferative effects. A novel derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), was found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines both in vitro and in vivo. nih.gov Similarly, the biscoumarin derivative 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) displayed strong cytostatic effects on lung cancer cells. electronicsandbooks.com Research on MCF-7 breast cancer cells demonstrated that treatment with bis(4-hydroxy-2H-chromen-2-one) coumarin at a concentration of 50 μM significantly decreased cell proliferation within 24 hours, without affecting non-cancerous mammary cells. nih.gov
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The inhibition of cell migration and invasion is therefore a key therapeutic goal. The C35 biscoumarin compound was found to significantly inhibit the migration of lung cancer cells by reducing the expression of matrix metalloproteinases-2 (MMP-2) and MMP-9, which are enzymes crucial for breaking down the extracellular matrix and facilitating cell movement. electronicsandbooks.comnih.gov
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is closely linked to chronic inflammation and cancer. nih.gov It can activate transcription factors like NF-κB, leading to the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov Some coumarin-based hybrids have been reported to exert their anticancer effects by increasing intracellular ROS levels, which can trigger cell death. nih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.gov Coumarins have been shown to interfere with this process. nih.govnih.gov By inhibiting angiogenesis, these compounds can effectively starve tumors and prevent their expansion and spread. The anticancer effects of coumarins are, in part, attributed to their ability to reduce angiogenesis, thereby inhibiting tumor growth. nih.gov
The anticancer activity of fluorinated coumarins often involves the modulation of specific molecular signaling pathways that are dysregulated in cancer.
PKB/Akt Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. nih.gov A novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), has been shown to attenuate the malignant behaviors of non-small cell lung cancer by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway. nih.gov Acute oxidative stress can also activate the PKB/Akt pathway, increasing antioxidant gene expression and promoting cell survival, a mechanism that can be targeted by therapeutic agents. nih.gov
NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in the inflammatory processes that can drive cancer development. nih.gov Oxidative stress is a known activator of NF-κB. nih.gov By modulating oxidative stress, coumarin derivatives can potentially influence NF-κB activity, thereby affecting cancer cell survival and proliferation.
CDK9: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Molecular docking studies have revealed that certain bioactive coumarin hybrids exhibit good binding affinities with Cyclin-dependent kinase 8 (CDK8), suggesting that their anticancer effects are mediated through the inhibition of this kinase. researchgate.net
DNA Synthesis: Some coumarin derivatives exert their cytotoxic effects by interfering with DNA replication. An 8-methoxy-azocoumarin-3-carboxamide compound was found to have an anti-proliferative effect caused by DNA damage and interference with its replication, leading to cell cycle arrest. nih.gov
Antimicrobial and Antifungal Action
Beyond their anticancer potential, coumarin scaffolds, including fluorinated variants, exhibit significant activity against a range of microbial pathogens. The introduction of fluorine can enhance these properties, making them valuable leads for new antimicrobial agents. researchgate.net
Fluorinated coumarins have demonstrated notable antibacterial and antifungal properties. The presence of a fluorine atom can enhance the antimicrobial activity of the coumarin nucleus. researchgate.net
Staphylococcus aureus : This Gram-positive bacterium is a common cause of infections. Studies have shown that certain coumarin derivatives can inhibit the formation of S. aureus biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov One study found that out of 21 coumarin derivatives, five exhibited potent antibiofilm activity with minimal inhibition of bacterial growth, suggesting a specific mechanism against biofilm formation. nih.gov A synthesized compound, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, was screened for its antibacterial activity and showed efficacy against Gram-positive bacteria, including S. aureus. electronicsandbooks.com
Candida albicans : This opportunistic fungal pathogen can cause infections ranging from superficial to life-threatening. Newly synthesized coumarin derivatives have been tested against C. albicans and have shown significant antifungal activities, in some cases comparable to the standard antifungal drug fluconazole. nih.govnih.gov The natural coumarin scopoletin (B1681571) has also demonstrated effective antifungal action against a multidrug-resistant strain of C. tropicalis, a related pathogen, affecting both planktonic cells and biofilms. frontiersin.org The mechanism often involves disruption of the fungal cell membrane and its integrity. frontiersin.org
Antifungal Spectrum and Mechanism of Action
Coumarin derivatives are recognized for their wide range of biological activities, including their potential as antifungal agents. researchgate.netnih.gov The incorporation of fluorine into the coumarin structure can further enhance these properties. nih.govnih.gov
Studies on fluorinated coumarins have demonstrated their significant antifungal capabilities. For instance, a series of novel 2H-chromen-2-one derivatives featuring a 1,2,3-triazole moiety exhibited excellent activity against several fungal strains, including Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. nih.gov In some cases, the activity of these synthesized compounds surpassed that of the reference drug, miconazole, particularly against Aspergillus fumigatus. nih.gov
Further research into fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety revealed promising antifungal activities. nih.gov Notably, compounds 5f and 6h from this series showed outstanding inhibition rates of 90.1% and 85.0% against Botrytis cinerea at a concentration of 100 μg/mL, outperforming the positive controls Osthole and Azoxystrobin. nih.gov The EC₅₀ value of compound 5f against B. cinerea was found to be 5.75 μg/mL, which was significantly better than both Osthole (33.20 μg/mL) and Azoxystrobin (64.95 μg/mL). nih.gov Additionally, compound 5f displayed remarkable activity against Rhizoctonia solani, with an EC₅₀ value of 28.96 μg/mL. nih.gov
The mechanism of action for the antifungal effects of coumarin derivatives can be complex and may involve the inhibition of essential enzymes or disruption of the fungal cell membrane. The lipophilic nature of the coumarin ring, enhanced by fluorine substitution, can facilitate its passage through the cell membrane, allowing it to reach intracellular targets.
Table 1: Antifungal Activity of Selected Fluorinated Coumarin Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) at 100 µg/mL | EC₅₀ (µg/mL) |
| 5f | Botrytis cinerea | 90.1 | 5.75 |
| 6h | Botrytis cinerea | 85.0 | 13.75 |
| 5f | Rhizoctonia solani | 72.6 | 28.96 |
| Osthole (Control) | Botrytis cinerea | 83.6 | 33.20 |
| Azoxystrobin (Control) | Botrytis cinerea | 46.5 | 64.95 |
| Osthole (Control) | Rhizoctonia solani | 82.7 | 67.18 |
| Azoxystrobin (Control) | Rhizoctonia solani | 72.3 | 21.34 |
Data sourced from a study on fluorinated 7-hydroxycoumarin derivatives. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Coumarins and their derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. researchgate.netnih.gov These compounds are known to reduce tissue swelling and inflammation and can interfere with the biosynthesis of prostaglandins. researchgate.net They may also influence the formation and scavenging of reactive oxygen species (ROS), thereby mitigating free radical-mediated injury. researchgate.net
The introduction of a fluorine atom can enhance the anti-inflammatory effects of coumarins. wikipedia.org For instance, a study on new fluorinated coumarins showed that these compounds exhibit excellent anti-inflammatory activity. nih.gov The synthesis of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones, derived from 7-hydroxy-4-methyl-2H-chromen-2-one, resulted in compounds with significant anti-inflammatory potential. nih.gov Specifically, compounds 2, 3, 4, and 9 from this series showed a significant reduction in rat paw edema volume compared to the reference drug, indomethacin. nih.gov
Molecular docking studies have suggested that the anti-inflammatory activity of these coumarin derivatives may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.gov
Anticoagulant Activity and Related Mechanisms
Coumarins are a well-known class of oral anticoagulants, with warfarin (B611796) being a prominent example. researchgate.netmabjournal.com Their mechanism of action typically involves the competitive inhibition of vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of various clotting factors. researchgate.netmabjournal.com
Derivatives of 4-hydroxy-coumarin have been a focal point for the development of new anticoagulant agents. researchgate.netmabjournal.com Research into 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, a coumarin derivative, revealed its potential as a direct inhibitor of coagulation factor XIa (FXIa), with an IC₅₀ value of 0.77 µM. nih.gov This compound also demonstrated moderate-to-high selectivity for FXIa over other serine proteases involved in coagulation, digestion, and fibrinolysis. nih.gov
The synthesis and evaluation of warfarin-based derivatives have also yielded compounds with significant anticoagulant activity. researchgate.net For example, a study on enantioselective synthesis of such derivatives found that several compounds exhibited good anticoagulant potential in the plasma recalcification time (PRT) method, with one compound, 5b , showing excellent results compared to warfarin. researchgate.net
Enzyme Inhibition Studies (e.g., α-glucosidase, LSD1)
The coumarin scaffold is a versatile platform for designing enzyme inhibitors. nih.gov Coumarin derivatives have been investigated for their inhibitory activity against various enzymes, including α-glucosidase and Lysine (B10760008) Specific Demethylase 1 (LSD1).
In the context of hypoglycemic activity, coumarins are known to target enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-IV). nih.gov The inhibition of these enzymes can help in managing blood glucose levels.
LSD1 is a validated target in cancer therapy, and its inhibition can lead to changes in gene expression that are detrimental to cancer cells. nih.gov While specific studies on 7-fluoro-3-methyl-2H-chromen-2-one as an LSD1 inhibitor are not detailed, the broader class of coumarins has been explored for this purpose. The development of potent and selective LSD1 inhibitors often involves modifying the core scaffold to enhance binding affinity and efficacy. nih.gov
Investigation of Hypoglycemic Activity and Metabolic Pathway Modulation
Coumarins, both natural and synthetic, are considered privileged structures for developing pharmacological agents with hypoglycemic activity. nih.govnih.gov Chemical modifications of the coumarin backbone often lead to more effective antidiabetic agents. nih.gov
Studies on 7-terpenylcoumarins have shown their potential in lowering blood glucose levels. nih.govnih.gov In an oral glucose tolerance test, two compounds with geranyl and (-)-myrtenyl substituents demonstrated significant in vivo hypoglycemic action. nih.govnih.gov A possible mechanism for this effect is the inhibition of DPP-IV, as suggested by in vitro tests. nih.govnih.gov
The structural modifications of the coumarin, including the type and position of substituents, play a crucial role in their antidiabetic effects. For instance, 3-arylcoumarin derivatives with a hydroxyl group at the 7-position have shown significant inhibitory activity against α-glucosidase. nih.gov
Plant Physiological Effects and Mechanisms (e.g., germination inhibition)
Certain coumarin-related compounds have been identified as potent regulators of plant growth and development. A notable example is 3-methyl-2H-furo[2,3-c]pyran-2-one, a butenolide compound found in smoke that promotes seed germination in a wide variety of plant species. researchgate.netnih.gov
The structure-activity relationship of these germination stimulants has been explored. Studies on analogues of 3-methyl-2H-furo[2,3-c]pyran-2-one have shown that the methyl group at the C-3 position is important for its germination-promoting activity. nih.gov Conversely, substitution at the C-7 position tends to reduce this activity. nih.gov
Role of Fluorine Substitution in Modulating Biological Activity and Selectivity
The introduction of fluorine into biologically active molecules is a common strategy in medicinal chemistry to enhance their properties. wikipedia.orgnih.gov The high electronegativity and small size of the fluorine atom can significantly alter the electronic and steric properties of a molecule, leading to improved potency, selectivity, and metabolic stability. nih.gov
In the context of coumarins, fluorine substitution has been shown to have a positive impact on their biological activities. nih.gov Fluorinated coumarins have exhibited excellent anti-inflammatory and antimicrobial properties. nih.gov The presence of fluorine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its biological target. wikipedia.org
However, the effect of fluorine substitution is highly dependent on its position within the molecule. For instance, in the case of classical cannabinoids, fluorine substitution at the C-1 position was found to be detrimental to CB1 receptor binding affinity. nih.gov This highlights the importance of precise structural modifications to achieve the desired pharmacological profile. The strategic placement of fluorine in the 7-position of the 3-methyl-2H-chromen-2-one scaffold is a key area of research to fine-tune its biological and pharmacokinetic properties.
Influence on Binding Affinity to Biological Targets
The introduction of a fluorine atom at the 7-position of the 3-methyl-2H-chromen-2-one scaffold can profoundly influence its binding affinity to various biological targets. Fluorine's high electronegativity and ability to form strong bonds with carbon can alter the electronic distribution of the entire molecule. This modification can enhance interactions with protein residues in active sites. For instance, the fluorine atom in 7-fluoro-3-acetyl-2H-chromen-2-one is noted to enhance its binding affinity to certain biological targets, a principle that can be extrapolated to the 7-fluoro-3-methyl derivative.
The increased lipophilicity imparted by the fluorine atom can also play a crucial role in the compound's ability to traverse cellular membranes and access intracellular targets. ontosight.ai Research on related fluorinated coumarins suggests that these derivatives can exhibit enhanced inhibitory activity against various enzymes due to a stronger binding affinity at the active site.
General principles from studies on coumarin derivatives indicate that substitutions on the coumarin ring significantly affect their biological profile. While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For example, studies on other fluorinated coumarins have demonstrated improved potency in anticancer and antimicrobial applications, often attributed to enhanced binding at the target site. tandfonline.comnih.gov
Impact on Molecular Interactions and Reactivity
The substitution of a hydrogen atom with fluorine at the 7-position of the 3-methyl-2H-chromen-2-one core influences its molecular interactions and reactivity. The planar geometry of the coumarin scaffold is maintained, but the electronic properties are significantly altered. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the entire ring system.
In related fluorinated 7-hydroxycoumarin derivatives, intermolecular π-π stacking interactions and hydrogen bonds have been identified as primary forces in establishing their three-dimensional structures in a crystalline state. nih.gov While this compound lacks the hydroxyl group for classical hydrogen bonding, the fluorine atom can participate in non-classical interactions, such as halogen bonding and dipole-dipole interactions, which can be critical for molecular recognition and binding to biological macromolecules.
The reactivity of the coumarin system can also be modulated. For instance, the synthesis of various coumarin derivatives often involves reactions at different positions of the ring. The presence of the fluorine atom at the 7-position can direct or influence the outcome of such chemical transformations.
Structure-Activity Relationship (SAR) Specifics for Fluorinated Derivatives
Structure-activity relationship (SAR) studies on coumarin derivatives provide a framework for understanding the role of specific substituents in their biological activity. For 4-methylcoumarin (B1582148) derivatives, it has been observed that the nature and position of substituents are critical for their cytotoxic effects against cancer cell lines. tandfonline.com The introduction of hydrophobic groups often enhances activity, which aligns with the properties of the fluorine atom. tandfonline.com
In a broader context of fluorinated compounds, the substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability. While specific SAR data for this compound is not extensively documented, general trends from related fluorinated coumarins can be informative. For example, in a series of fluorinated 7-hydroxycoumarin derivatives, the presence and position of fluorine were found to be important for their antifungal activity. nih.govresearchgate.net
The table below summarizes the key structural features and their generally observed impact on the biological activity of coumarin derivatives, providing a basis for understanding the potential role of the 7-fluoro and 3-methyl groups.
| Compound Name | Key Structural Features | General Impact on Biological Activity |
| This compound | 7-Fluoro, 3-Methyl | The 7-fluoro group is expected to increase lipophilicity and potentially enhance binding affinity through specific molecular interactions. The 3-methyl group can contribute to steric interactions within a binding site. |
| 7-Hydroxy-4-methylcoumarin | 7-Hydroxy, 4-Methyl | The 7-hydroxy group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and interaction with biological targets. The 4-methyl group is a common feature in many biologically active coumarins. |
| 3-Acetyl-7-fluoro-2H-chromen-2-one | 3-Acetyl, 7-Fluoro | The 3-acetyl group provides an additional point for interaction. The 7-fluoro group enhances binding affinity. |
It is important to note that while these general principles are informative, the specific biological activity of this compound would need to be determined through direct experimental evaluation.
Emerging Applications of 7 Fluoro 3 Methyl 2h Chromen 2 One and Fluorinated Chromen 2 One Derivatives
Advanced Fluorescent Probes and Chemosensors
The inherent fluorescence of the coumarin (B35378) core is significantly influenced by its substituents. Fluorine, with its high electronegativity, can modulate the electronic distribution within the molecule, leading to derivatives with high quantum yields, excellent photostability, and tailored sensitivities, making them ideal candidates for probes and sensors. nih.govaatbio.com
Molecular Recognition and Imaging Applications
Fluorinated chromen-2-one derivatives have emerged as highly effective tools for molecular recognition and bio-imaging, particularly in the field of positron emission tomography (PET). PET is a powerful imaging technique that relies on the detection of radiation from radiolabeled molecules designed to bind to specific biological targets.
A significant area of research is the development of PET tracers for monoamine oxidase-B (MAO-B), an enzyme that serves as a key biomarker for reactive astrogliosis in neurodegenerative diseases. nih.govresearchgate.net Scientists have synthesized series of fluorinated coumarin derivatives and evaluated their selectivity for MAO-B. nih.govacs.org By labeling these coumarin derivatives with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, researchers have created novel PET tracers. For instance, a preclinical study identified the tracer [¹⁸F]8, a fluorinated coumarin derivative, which demonstrated high binding affinity for MAO-B and favorable brain kinetics in rats. nih.gov The specificity of this binding was confirmed by inhibition studies using selegiline, a known MAO-B inhibitor. nih.govacs.org These findings underscore the potential of fluorinated coumarins as promising candidates for in-vivo imaging of MAO-B, which could aid in the study of neuroinflammatory and neurodegenerative conditions. nih.govacs.orgnih.gov
Beyond PET, other fluorinated coumarin derivatives have been developed as chemosensors for detecting specific metal ions. For example, coumarin-based probes have shown high sensitivity and selectivity for iron (Fe³⁺) ions. nih.govnih.gov A fluorescent probe created by grafting a coumarin derivative onto cellulose (B213188) acetate (B1210297) exhibited a distinct "turn-off" fluorescence response specifically in the presence of Fe³⁺, with a low detection limit of 0.178 µM. nih.gov
Table 1: Selected Fluorinated Coumarin Derivatives in Molecular Imaging
| Compound/Tracer | Target | Application | Key Findings |
|---|---|---|---|
| [¹⁸F]8 (fluorinated coumarin derivative) | Monoamine Oxidase-B (MAO-B) | PET Imaging | High affinity (IC₅₀ = 0.59 nM) and favorable brain kinetics in rats. nih.gov |
| [¹⁸F]1 (fluorinated coumarin derivative) | Monoamine Oxidase-B (MAO-B) | PET Imaging | Fulfilled essential criteria for PET imaging of MAO-B, with good brain penetration. acs.org |
| CA-NCC (Coumarin derivative-grafted cellulose acetate) | Fe³⁺ ions | Fluorescent Chemosensor | Selective "turn-off" probe for Fe³⁺ with a detection limit of 0.178 µM. nih.gov |
pH Indicators in Biological Systems
The development of accurate and sensitive pH indicators is crucial for studying biological systems, where pH fluctuations can signal physiological or pathological processes. Coumarin derivatives, particularly 7-hydroxycoumarins, are well-known pH-sensitive fluorophores. sigmaaldrich.com However, their application can be limited in acidic environments (pH ≤ 7) where the key phenolic hydroxyl group remains protonated, reducing fluorescence.
Introducing fluorine atoms into the coumarin structure is a strategy to overcome this limitation. A new family of coumarin-based pH indicators has been synthesized that are sensitive in either weakly acidic or weakly basic solutions. nih.govresearchgate.net These indicators exhibit good brightness and excellent photostability. nih.gov A novel probe based on a coumarin-imidazole structure was designed for detecting extremely acidic conditions, with a pKa of 2.1, and was successfully used for imaging strong acidity in bacteria. nih.gov By creating polymer microbeads with covalently attached coumarin indicators, researchers have developed pH-sensitive materials that can be used over a very broad pH range (pH 1-11). nih.gov These materials can be applied in optical pH sensors for measuring pH in various media, including highly alkaline solutions. researchgate.net
Dye Lasers and Optical Materials
Coumarin derivatives are a prominent class of laser dyes, known for their high fluorescence quantum yields and broad tunability, especially in the blue-green region of the spectrum. nih.govazooptics.com While the parent coumarin molecule is not fluorescent, the addition of electron-donating groups at various positions on its structure leads to compounds with intense fluorescence. nih.govazooptics.com 7-diethylamino-4-methylcoumarin (B84069) was one of the first coumarin dyes to demonstrate laser action. azooptics.com
The introduction of fluorine-containing groups, such as a trifluoromethyl group, can further enhance the photophysical properties of these dyes. rsc.org Research into 3-perfluoroalkylated coumarin dyes has been undertaken to understand how these electron-withdrawing groups affect their fluorescence in both solution and solid states. rsc.org These modifications aim to create more efficient and photostable dyes. nih.gov Such structural engineering is key to developing new materials for tunable dye lasers, which are valuable tools in spectroscopy and photochemical studies. researchgate.netresearchgate.net These fluorinated compounds are expected to find use not only as laser dyes but also as fluorophores in emission probes and other electronic light-emitting devices. rsc.org
Table 2: Examples of Coumarin Dyes and Their Properties
| Dye Name | Common Name | Lasing Wavelength (approx.) | Notes |
|---|---|---|---|
| 7-Amino-4-methylcoumarin | Coumarin 120 | 440 nm | An amino-substituted coumarin dye. azooptics.com |
| 7-Diethylamino-4-methylcoumarin | Coumarin 1 / Coumarin 460 | 460 nm | One of the first coumarin laser dyes used. azooptics.com |
| 3-Perfluoroalkylated coumarins | N/A | Varies | Studied for enhanced fluorescence properties in solution and solid state. rsc.org |
| 7-(Diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one | N/A | N/A | A strong fluorescent dye with an intramolecular electron donor-acceptor system. researchgate.net |
Materials Science Applications
The robust and versatile nature of the fluorinated coumarin scaffold extends its utility into materials science, where these compounds are being explored for applications in polymer chemistry and advanced optical devices.
Photoinitiators in Polymer Chemistry
Coumarin derivatives have been identified as highly efficient photoinitiators, which are molecules that generate reactive species (radicals or cations) upon light absorption to initiate polymerization. researchgate.net Their excellent light absorption properties in the near-UV and visible range make them suitable for various photopolymerization processes, including the curing of coatings and 3D printing. researchgate.netmdpi.com
Recently, several novel coumarin derivatives have been developed and tested as photoinitiators for the free-radical polymerization of acrylates and the cationic polymerization of epoxysilicones when irradiated with visible light (e.g., a 405 nm LED). mdpi.comrsc.org These systems, often combined with an iodonium (B1229267) salt and an amine, can achieve high rates of polymerization and excellent final monomer conversions. mdpi.comrsc.org The versatility of these coumarin-based systems allows for their use in creating new photosensitive resins for 3D printing and for the synthesis of photocomposites. rsc.orgresearchgate.net Some derivatives have also shown dual functionality as both photo- and thermal initiators. rsc.org
Organic Light-Emitting Diodes (OLEDs) and Solar Energy Collectors
The strong fluorescence and structural flexibility of coumarin derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and as light-harvesting materials in solar cells. researchgate.netresearchgate.net In OLEDs, coumarin-based compounds can act as efficient emitters. Researchers have developed thermally activated delayed fluorescence (TADF) emitters from coumarin derivatives that achieve high external quantum efficiencies (up to 19.6%) and maintain efficiency well at high brightness, which is a significant challenge in OLED technology. researchgate.net The deposition of an active layer containing coumarin compounds has been shown to produce electroluminescence, with the potential to create white-light-emitting devices. ifmo.ru
In the realm of solar energy, fluorination plays a key role in tuning the electronic properties of organic materials for photovoltaic applications. Fluorinated small molecule donors and polymers are used to create all-polymer and organic solar cells. frontiersin.orgnih.gov The introduction of fluorine atoms can lower the crucial highest occupied molecular orbital (HOMO) energy level of the donor material, which in turn leads to a higher open-circuit voltage (Voc) and lower energy loss in the resulting solar cell. frontiersin.org For example, an all-small-molecule organic solar cell based on a fluorinated donor achieved a high Voc of 1.07 V. frontiersin.org Similarly, the use of fluoro-containing polymers in bulk heterojunction solar cells has led to devices with high power conversion efficiencies. nih.govresearchgate.net The unique properties of fluorinated compounds like 7-(Diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, which has a strong internal electron push-pull system, make it a candidate for configuration in solar cells. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 7-Fluoro-3-methyl-2H-chromen-2-one |
| 7-hydroxycoumarin |
| Selegiline |
| 7-Amino-4-methylcoumarin |
| 7-Diethylamino-4-methylcoumarin |
| 7-(Diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one |
| 4-isopropyl-4'-methyldiphenyliodonium tetrakis(pentafluorophenyl)borate |
| 1-chloro-4-propoxythioxanthone |
| 9,10-dibutoxyanthracene |
| 3-methyl-6-(10H-phenoxazin-10-yl)-1H-isochromen-1-one |
| 9-(10H-phenoxazin-10-yl)-6H-benzo[c]chromen-6-one |
| ketocoumarin |
| ethyl 4-(dimethylamino)benzoate |
| di-tert-butylphenyliodonium hexafluoro-phosphate |
| 7-phenylamino-bis(4-methyl-coumarin) |
| 7-Fluoro-4-hydroxycoumarin |
| ammonium (B1175870) acetate |
| 3-formylchromone |
| l-proline |
| 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one |
| 3-Azido-7-hydroxycoumarin |
| 5-Ethynyl-2'-deoxyuridine |
| poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(5-fluoro-2,1,3-benzothia-diazole)] |
| mdpi.commdpi.com-phenyl-C71-butyric acid methyl ester |
| 7-hydroxycoumarin-3-carboxylic acid |
| 4-hydroxycinnamate decarboxylase |
| 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one |
| 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one |
| 8-Amino-7-hydroxy-4-methyl-2H-chromen-2-one |
Liquid Crystals and Mesogenic Properties
The introduction of fluorine into organic molecules can significantly impact their liquid crystalline (mesogenic) properties. While specific studies on the liquid crystal behavior of this compound are not extensively documented, the broader class of fluorinated coumarin derivatives has shown promise in this area. The substitution of hydrogen with fluorine can alter intermolecular interactions, molecular packing, and dipole moments, which are critical factors in the formation and stability of liquid crystal phases.
Research on various coumarin derivatives has demonstrated that their mesomorphic behavior is highly dependent on the nature and position of substituents on the coumarin core. researchgate.net For instance, the introduction of long alkyl or alkoxy chains is a common strategy to induce liquid crystallinity. The substitution of these chains on the coumarin core can lead to the formation of different mesophases, such as nematic and smectic phases. researchgate.net
One study on 4-alkoxyphenyl-7-trifluoromethyl-coumarin-3-carboxylates revealed the exhibition of a liquid crystalline Smectic A (SmA) phase. researchgate.net This suggests that the presence of a trifluoromethyl (-CF3) group, a fluoro-containing moiety, at the 7-position is conducive to the formation of this particular mesophase. This is significant as the specific arrangement of molecules in the SmA phase is useful in applications such as display technologies.
While direct evidence for the mesogenic properties of this compound is scarce, the existing research on fluorinated and other substituted coumarins provides a strong basis for predicting its potential in this field. The presence of the fluorine atom at the 7-position could influence the molecule's polarity and packing, potentially leading to novel liquid crystalline behaviors. Further research, however, is required to fully elucidate its specific mesogenic characteristics.
Design of Functional Materials with Tailored Optical Properties
Fluorinated chromen-2-one derivatives are of significant interest in the design of functional materials with tailored optical properties, such as fluorescent probes and materials for optoelectronic devices. The introduction of fluorine can enhance photostability, and quantum yield, and allow for fine-tuning of the absorption and emission wavelengths.
The coumarin scaffold itself is a well-known fluorophore, and its derivatives are widely used as fluorescent dyes. The optical properties of these dyes can be modulated by introducing various substituents at different positions of the coumarin ring. For example, the synthesis of coumarin-based derivatives for applications in dye-sensitized solar cells (DSSCs) has been a subject of interest. tandfonline.comresearchgate.net In one study, new coumarin derivatives with different terminal arylalkyne linkages at the 6-position were synthesized and their photoemissive properties were investigated, showing fluorescence in the range of 420–461 nm. tandfonline.comtandfonline.com
Fluorination has been shown to be a valuable tool in modifying the spectroscopic properties of coumarin derivatives. An improved synthesis of coumarin-conjugated lysine (B10760008) derivatives, including fluorinated variants, has been described. diva-portal.orgnih.gov These fluorinated analogues are particularly useful for probing biological processes that occur under acidic conditions. diva-portal.orgnih.gov
The design of novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety has led to the development of compounds with significant antifungal activity and interesting crystal structures. nih.gov This highlights the dual role of fluorine in not only modulating optical properties but also enhancing biological activity.
Computational studies have also been employed to understand the effect of substitution on the optoelectronic properties of coumarin derivatives. These studies help in predicting how different functional groups, including fluorine, can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn affects the absorption and emission spectra of the molecules.
The strategic placement of fluorine in the coumarin structure, as in this compound, is expected to influence its optical characteristics. The electron-withdrawing nature of the fluorine atom at the 7-position can impact the intramolecular charge transfer (ICT) character of the molecule, potentially leading to shifts in its absorption and fluorescence spectra. This makes it a candidate for the development of new fluorescent materials for a variety of applications, from biological imaging to organic light-emitting diodes (OLEDs).
Role in Agrochemical Development
Coumarin and its derivatives have long been recognized for their diverse biological activities, making them attractive candidates for the development of new agrochemicals. The introduction of fluorine into the coumarin scaffold can further enhance these properties, leading to more potent and selective fungicides, herbicides, and other plant protection agents. The increased lipophilicity of fluorinated compounds can improve their penetration through the waxy cuticles of plants and the cell membranes of pathogens. nih.gov
Fluorinated coumarin derivatives have demonstrated significant antifungal activity. For example, a series of novel fluorinated 7-hydroxycoumarin derivatives were synthesized and evaluated for their in vitro antifungal activities against a panel of plant pathogenic fungi, including Botrytis cinerea and Rhizoctoria solani. nih.gov Some of these compounds exhibited outstanding antifungal activity, even superior to commercial fungicides like Osthole and Azoxystrobin. nih.gov Specifically, compounds with certain substitutions showed remarkable inhibition rates against various fungi. nih.gov Another study reported the synthesis of coumarin thiazoles containing a trifluoromethyl group, which showed high inhibitory rates against fungi such as Fusarium moniliforme and Curvularia lunata. researchgate.net
The herbicidal potential of coumarins has also been explored. Coumarin itself has been shown to have phytotoxic effects on various plant species, with the effect being concentration-dependent. researchgate.net The development of coumarin-based nanoformulations, such as coumarin-loaded carbon dots, has been shown to significantly enhance its herbicidal activity, inhibiting the germination and growth of weeds at lower concentrations. nih.govnih.gov This suggests that formulating fluorinated coumarins in a similar manner could lead to even more effective and environmentally friendly herbicides.
While specific studies on the agrochemical applications of this compound are not widely available, the general findings for fluorinated coumarins are highly encouraging. The presence of the fluoro and methyl groups on the coumarin ring could lead to unique biological activities. Further research is warranted to explore the potential of this compound and other fluorinated derivatives as a new generation of agrochemicals with improved efficacy and environmental profiles.
Q & A
Q. What are the standard synthetic routes for 7-Fluoro-3-methyl-2H-chromen-2-one, and what catalysts are typically employed?
The synthesis often involves one-pot reactions using substituted phenols and fluorinated precursors. For example:
- FeCl₃-catalyzed cyclization : A common method for analogous coumarins involves reacting phenols with ethyl phenylpropiolate in tetrahydrofuran (THF) under FeCl₃ catalysis .
- Base-mediated condensation : Sodium hydroxide and hydrogen peroxide in ethanol can facilitate ring closure for fluorinated chromenones, as seen in similar compounds .
- Microwave-assisted synthesis : While not explicitly covered in the evidence, this method is widely used for coumarin derivatives to reduce reaction times.
Key considerations : Catalyst loading (e.g., 10–20 mol% FeCl₃) and solvent polarity (THF vs. ethanol) significantly impact yield.
Q. How is structural characterization of this compound performed using spectroscopic methods?
- ¹H/¹³C NMR : The fluorine atom at position 7 induces deshielding in adjacent protons (e.g., H-6 and H-8), appearing as doublets (δ 6.8–7.5 ppm). The methyl group at position 3 typically resonates as a singlet (δ ~2.3 ppm) .
- IR spectroscopy : Stretching vibrations for the lactone carbonyl (C=O) appear at ~1700–1750 cm⁻¹, while C-F bonds show peaks near 1100–1200 cm⁻¹ .
- UV/Vis : The conjugated π-system exhibits strong absorption at λmax ~300–350 nm, with fluorination causing a hypsochromic shift compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for fluorinated coumarin derivatives?
- SHELX refinement : Use SHELXL for small-molecule refinement to resolve positional disorder or thermal motion artifacts. Fluorine atoms often require anisotropic displacement parameter (ADP) refinement due to their high electron density .
- Twinned data handling : For crystals with twinning (common in fluorinated systems), SHELXD and SHELXE can deconvolute overlapping reflections .
- Validation tools : Cross-check with CCDC databases and PLATON to identify mismatches between experimental and predicted bond lengths/angles (e.g., C-F bonds: ~1.34 Å) .
Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, reducing side reactions .
- Protecting groups : Temporarily block reactive hydroxyl groups during fluorination steps using acetyl or tert-butyldimethylsilyl (TBS) groups .
- Flow chemistry : Continuous flow systems minimize decomposition of thermally sensitive intermediates, improving overall yield by 15–20% in analogous syntheses .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to enhance antimicrobial activity, as demonstrated in 3-nitrochromenones .
- Heterocyclic hybrids : Link chromenone cores to 1,2,3-triazoles or thiadiazoles via click chemistry to modulate pharmacokinetic properties .
- Fluorine bioisosteres : Replace fluorine with trifluoromethyl (-CF₃) or difluoromethoxy (-OCF₂H) groups to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
